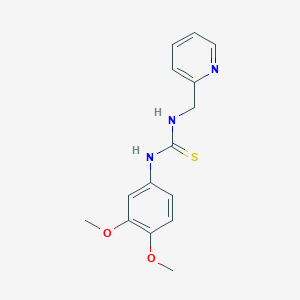

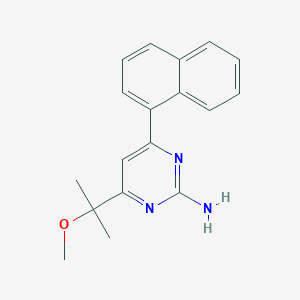

![molecular formula C17H22N2O3 B5781927 2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)

2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors, which are located in the brain and other parts of the body. This compound has gained popularity in recent years due to its psychoactive effects and has been used recreationally as a drug of abuse.

Mechanism of Action

2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide acts as a potent agonist of the cannabinoid receptors, which are located in the brain and other parts of the body. These receptors are responsible for regulating a wide range of physiological processes such as pain, appetite, and mood. When 2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide binds to these receptors, it activates them, leading to a cascade of downstream effects that ultimately result in the psychoactive effects associated with this compound.

Biochemical and Physiological Effects

2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It has also been shown to decrease the release of GABA, a neurotransmitter that is responsible for inhibiting neuronal activity. This leads to an increase in neuronal excitability, which is thought to be responsible for the psychoactive effects of this compound.

Advantages and Limitations for Lab Experiments

2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are several limitations to using 2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide in lab experiments. It has been shown to produce a wide range of effects, which can make it difficult to isolate specific effects. It is also a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids.

Future Directions

There are several future directions for research on 2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide. One area of research is to investigate the effects of this compound on specific physiological processes such as pain, appetite, and mood regulation. Another area of research is to investigate the potential therapeutic uses of this compound. It has been shown to have potential as a treatment for certain neurological disorders such as epilepsy and multiple sclerosis. Finally, there is a need for further research on the long-term effects of 2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide, particularly with regards to its potential for addiction and other adverse effects.

Synthesis Methods

2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide can be synthesized by several methods, but the most commonly used method involves the condensation of 1-(3,4-dimethoxyphenyl)cyclopentanone with 4-cyanobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form 2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide. The synthesis of this compound requires advanced knowledge of organic chemistry and should only be attempted by trained professionals.

Scientific Research Applications

2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide has been extensively studied for its scientific research applications. It has been used as a tool to study the endocannabinoid system and its role in various physiological processes such as pain, appetite, and mood regulation. It has also been used to investigate the effects of cannabinoids on the brain and behavior.

properties

IUPAC Name |

2-cyano-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-21-14-6-5-13(11-15(14)22-2)17(8-3-4-9-17)12-19-16(20)7-10-18/h5-6,11H,3-4,7-9,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDYWNIGJJQVOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)CC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)

![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)

![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)

![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)

![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)